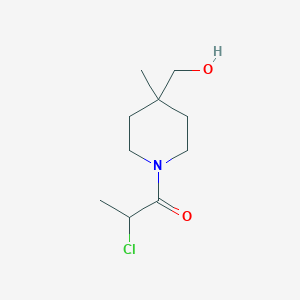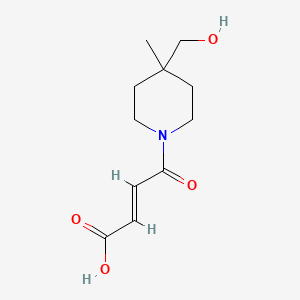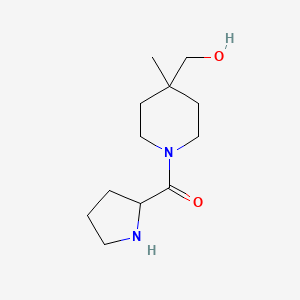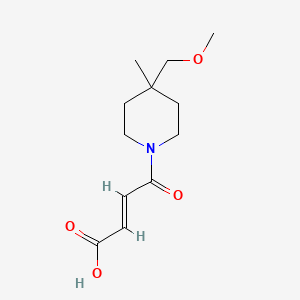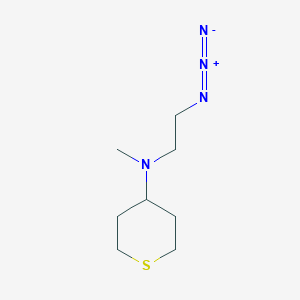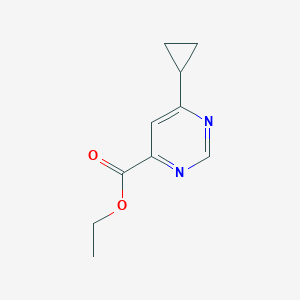
Ethyl 6-cyclopropylpyrimidine-4-carboxylate
Vue d'ensemble
Description
Ethyl 6-cyclopropylpyrimidine-4-carboxylate (ECPC) is an organic compound with a wide range of applications in the field of scientific research. It is a cyclopropylpyrimidine derivative and is used as a building block for synthesizing a variety of compounds. It is also used as a starting material for the synthesis of a range of bioactive molecules.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Ethyl 4-thioxo-3,4-dihydropyrimidine-5-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds, including variations with ethyl 4-oxo-3,4-dihydropyrimidine-5-carboxylate, were modified to produce glucosides and ribofuranosylthio derivatives, which were then screened for antimicrobial properties. The study demonstrates the potential of such derivatives in contributing to antimicrobial research and development (El‐Sayed et al., 2008).
Heterocyclic Compound Synthesis
Research into the synthesis of heterocyclic compounds has shown that ethyl 4,4-difluoro-4-phenoxyacetoacetate can serve as a precursor for creating biologically active heterocycles. This exploration into phenoxydifluoromethyl substituted nitrogen heterocycles indicates the chemical's utility in synthesizing novel compounds with potential biological applications (Solodukhin et al., 2004).
Antitumor Activities
A study on the synthesis, in silico prediction, and in vitro evaluation of antitumor activities of novel pyrido[2,3-d]pyrimidine, xanthine, and lumazine derivatives highlights the potential of ethyl 5-arylpyridopyrimidine-6-carboxylates in cancer research. The compounds exhibited promising activity against lung cancer cell lines, suggesting their use in developing chemotherapeutics (El-Kalyoubi & Agili, 2020).
Nonlinear Optical Properties and HIV-1 Protease Inhibition
Ethyl 3-aminocrotonate underwent a multicomponent reaction to produce a compound with significant nonlinear optical properties and potential as an HIV-1 protease inhibitor. This research opens up new avenues for the development of compounds with dual functional applications in optical technologies and antiviral therapies (Pekparlak et al., 2020).
Propriétés
IUPAC Name |
ethyl 6-cyclopropylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)9-5-8(7-3-4-7)11-6-12-9/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUMAXDNQGGZNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-cyclopropylpyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



